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Compound of Interest

Compound Name: BI-167107

Cat. No.: B606075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-rate and residence time of

BI-167107, a potent and long-acting full agonist of the β2 adrenergic receptor (β2AR). The

document delves into the quantitative kinetic parameters of BI-167107, the detailed

experimental methodologies used for their determination, and the associated signaling

pathways.

Executive Summary
BI-167107 is distinguished by its high affinity for the β2AR and an exceptionally slow

dissociation rate, contributing to its prolonged duration of action.[1][2] This characteristic has

made it a valuable tool in structural biology for stabilizing the active state of the β2AR for

crystallization.[2][3] This guide synthesizes key data on its binding kinetics and functional

activity, offering researchers a detailed resource for understanding and applying this important

pharmacological tool.

Quantitative Kinetic and Affinity Data
The binding characteristics of BI-167107 have been determined through various in vitro

assays. The following tables summarize the key quantitative data.
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Parameter Value Receptor/System Reference

Dissociation Constant

(Kd)
84 pM

β2 Adrenergic

Receptor (β2AR)
[1]

Dissociation Half-life

(t½)
> 30 hours

β2 Adrenergic

Receptor (β2AR)

Off-rate (koff) 0.0013 ± 0.0001 s⁻¹
β2 Adrenergic

Receptor (β2AR)

Table 1: Binding Kinetics of BI-167107 at the β2 Adrenergic Receptor.

Parameter Value Assay System Reference

EC50 for cAMP

accumulation
0.05 nM CHO-hβ2AR cells

IC50 (β1AR) 3.2 nM
Human β1 Adrenergic

Receptor

IC50 (α1A) 32 nM
Human α1A

Adrenergic Receptor

Table 2: Functional Potency and Selectivity of BI-167107.

Signaling Pathways
BI-167107, as a β2AR agonist, primarily signals through the canonical Gs protein-coupled

pathway. Upon binding, it induces a conformational change in the receptor, leading to the

activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

This second messenger then activates Protein Kinase A (PKA), which phosphorylates various

downstream targets to elicit a cellular response. Some studies suggest that the β2AR can also

couple to Gi proteins, potentially leading to a bifurcation of the signaling cascade.
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Figure 1: Canonical β2AR signaling pathway activated by BI-167107.

Experimental Protocols
The determination of the kinetic parameters of BI-167107 involves sophisticated biophysical

and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Displacement Assay for Affinity (Kd)
Determination
This assay measures the affinity of a non-labeled ligand (BI-167107) by its ability to compete

with a radiolabeled ligand for binding to the receptor.

1. Materials:

Cell membranes expressing the β2AR.
Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).
BI-167107.
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
Wash buffer (ice-cold assay buffer).
Glass fiber filters.
Scintillation cocktail.
Scintillation counter.

2. Procedure:
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Prepare serial dilutions of BI-167107.
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying
concentrations of BI-167107.
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach
equilibrium (e.g., 60-120 minutes).
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester. This separates bound from free radioligand.
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound
radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.
Non-specific binding is determined in the presence of a high concentration of a non-labeled
antagonist (e.g., 10 µM propranolol).
Data are analyzed using non-linear regression to fit a one-site or two-site competition model
to determine the IC50 value of BI-167107. The Ki (and subsequently Kd) is calculated using
the Cheng-Prusoff equation.
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count [color="#5F6368"]; count -> analyze [color="#5F6368"]; analyze -

> end [color="#5F6368"]; }

Figure 2: Workflow for a radioligand displacement assay.

Off-Rate and Residence Time Determination
The slow dissociation of BI-167107 can be measured using competition association or

dissociation kinetic assays.

1. Materials:

Same as for the radioligand displacement assay.
A high concentration of a non-labeled antagonist (e.g., alprenolol) for dissociation
experiments.

2. Procedure (Dissociation Assay):

Pre-incubate cell membranes with a saturating concentration of radiolabeled BI-167107 (if
available) or a suitable radiolabeled agonist to allow for receptor binding to reach equilibrium.
Initiate dissociation by adding a large excess of a non-labeled antagonist (e.g., 1000-fold
over its Ki) to prevent re-binding of the radioligand.
At various time points, terminate the reaction by rapid filtration and wash as described
above.
Quantify the remaining bound radioactivity at each time point.
The dissociation rate constant (koff) is determined by fitting the data to a one-phase
exponential decay model.
Residence time is calculated as the reciprocal of the off-rate (1/koff).

Note: Due to the extremely slow off-rate of BI-167107, long incubation times are necessary to

observe significant dissociation.

cAMP Accumulation Assay for Functional Potency
(EC50)
This cell-based assay quantifies the ability of BI-167107 to stimulate the production of

intracellular cAMP.

1. Materials:
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A cell line expressing the human β2AR (e.g., CHO-hβ2AR or HEK293-hβ2AR).
Cell culture medium.
BI-167107.
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
A microplate reader compatible with the chosen assay kit.

2. Procedure:

Seed the cells in a 96- or 384-well plate and culture overnight.
Prepare serial dilutions of BI-167107 in assay buffer containing a PDE inhibitor.
Remove the culture medium from the cells and add the BI-167107 dilutions.
Incubate for a specified time (e.g., 30 minutes) at 37°C.
Lyse the cells and measure the intracellular cAMP concentration according to the
manufacturer's protocol of the cAMP assay kit.
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of
the BI-167107 concentration.
The EC50 value is determined by fitting the data to a sigmoidal dose-response model.
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treat_cells -> incubate [color="#5F6368"]; incubate -> lyse_and_detect

[color="#5F6368"]; lyse_and_detect -> analyze [color="#5F6368"];

analyze -> end [color="#5F6368"]; }

Figure 3: Workflow for a cAMP accumulation assay.

Conclusion
BI-167107 is a valuable pharmacological tool characterized by its high affinity and exceptionally

long residence time at the β2 adrenergic receptor. The slow off-rate is a key determinant of its

prolonged agonist activity. The experimental protocols detailed in this guide provide a

framework for the accurate determination of its kinetic and functional parameters. A thorough

understanding of these properties is crucial for its application in both basic research and drug

discovery efforts targeting the β2AR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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